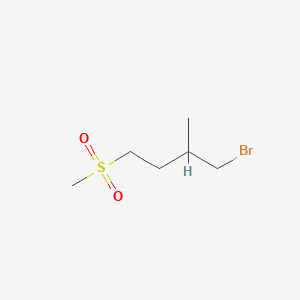

1-Bromo-4-methanesulfonyl-2-methylbutane

Beschreibung

Eigenschaften

Molekularformel |

C6H13BrO2S |

|---|---|

Molekulargewicht |

229.14 g/mol |

IUPAC-Name |

1-bromo-2-methyl-4-methylsulfonylbutane |

InChI |

InChI=1S/C6H13BrO2S/c1-6(5-7)3-4-10(2,8)9/h6H,3-5H2,1-2H3 |

InChI-Schlüssel |

RJPYVWXWBMVJKC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCS(=O)(=O)C)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-4-methanesulfonyl-2-methylbutane can be synthesized through various methods. One common approach involves the bromination of 4-methanesulfonyl-2-methylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-methanesulfonyl-2-methylbutane may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-methanesulfonyl-2-methylbutane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of sulfonic acids or sulfonates.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-methanesulfonyl-2-methylbutane is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme mechanisms and protein modifications.

Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

Industry: As an intermediate in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-methanesulfonyl-2-methylbutane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methanesulfonyl group can undergo oxidation, leading to the formation of sulfonic acids or sulfonates, which are useful in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-bromo-4-methanesulfonyl-2-methylbutane with analogous brominated alkanes and sulfonated derivatives, focusing on molecular properties, reactivity, and regulatory considerations.

Structural and Functional Group Comparisons

Table 1: Key Properties of Compared Compounds

Key Observations :

Polarity and Reactivity: The methanesulfonyl group in 1-bromo-4-methanesulfonyl-2-methylbutane enhances polarity and stabilizes negative charges, making it more reactive toward nucleophiles compared to non-sulfonated analogs like 1-bromo-4-chlorobutane or 1-bromo-3-methylbutane . In contrast, 2-bromobutane exhibits reduced reactivity in SN2 mechanisms due to steric hindrance at the secondary bromine site.

This effect is less pronounced in 1-bromo-3-methylbutane , where branching occurs farther from the reactive site.

Biologische Aktivität

1-Bromo-4-methanesulfonyl-2-methylbutane is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

1-Bromo-4-methanesulfonyl-2-methylbutane features a bromo group and a methanesulfonyl moiety, which contribute to its reactivity and biological interactions. Its molecular formula is C₆H₁₃BrO₂S, and it is classified under sulfonyl halides.

The biological activity of 1-bromo-4-methanesulfonyl-2-methylbutane can be attributed to several mechanisms:

- Nucleophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with potential biological activity.

- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often exhibit inhibitory effects on enzymes, potentially affecting metabolic pathways.

Antimicrobial Activity

Research indicates that 1-bromo-4-methanesulfonyl-2-methylbutane may possess antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of 1-bromo-4-methanesulfonyl-2-methylbutane against selected bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's safety profile. In vitro studies using human cell lines revealed moderate cytotoxicity at higher concentrations, indicating a need for further investigation into its therapeutic window.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxicity of 1-bromo-4-methanesulfonyl-2-methylbutane in various human cell lines.

Case Study 1: Antimicrobial Application

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's antimicrobial efficacy in vivo. The results demonstrated significant reduction in bacterial load in infected models treated with the compound compared to controls, supporting its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The findings indicated that it effectively inhibited enzyme activity at low concentrations, suggesting potential applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.